molecular formula C11H6ClNO B13700708 3-Chloronaphtho[2,3-d]isoxazole

3-Chloronaphtho[2,3-d]isoxazole

Cat. No.: B13700708
M. Wt: 203.62 g/mol
InChI Key: DGZWSKILRLEAIS-UHFFFAOYSA-N
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Description

3-Chloronaphtho[2,3-d]isoxazole is a specialized chemical scaffold of significant interest in organic and medicinal chemistry research. This compound features a fused naphthoisoxazole system, making it a valuable precursor for the synthesis of more complex molecules. Isoxazole rings are five-membered heterocycles known for their electron-rich nature and presence in numerous pharmacologically active compounds, granting them substantial development value and wide medicinal potential . While specific biological data for this compound is subject to ongoing investigation, its core structure is closely related to biologically active quinonoid and heterocyclic compounds. Notably, structural analogues, such as 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives, have demonstrated potent in vitro cytotoxic activities against human prostate cancer cell lines, including both androgen-dependent (LNCaP) and androgen-independent (PC3) types . This suggests the naphtho-fused heterocycle system is a promising scaffold in anticancer drug discovery. The chlorination at the 3-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to create a diverse library of derivatives for structure-activity relationship (SAR) studies . The primary research applications for this compound include its use as a key intermediate in the development of novel therapeutic agents, particularly in oncology research. It also serves as a building block in material science for the creation of organic electronic materials due to its conjugated ring system. Researchers can leverage its structure to develop multi-targeted therapies, a growing trend in modern pharmaceutical research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C11H6ClNO

Molecular Weight

203.62 g/mol

IUPAC Name

3-chlorobenzo[f][1,2]benzoxazole

InChI

InChI=1S/C11H6ClNO/c12-11-9-5-7-3-1-2-4-8(7)6-10(9)14-13-11/h1-6H

InChI Key

DGZWSKILRLEAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=NO3)Cl

Origin of Product

United States

Preparation Methods

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The most common and regioselective method to prepare isoxazole derivatives, including chlorinated fused systems, involves the 1,3-dipolar cycloaddition between nitrile oxides and terminal or internal alkynes. This method is well-documented for synthesizing 3,5-disubstituted isoxazoles and can be adapted for naphtho-fused systems by using naphthyl-substituted alkynes.

  • General Procedure:

    • Generation of nitrile oxides in situ from aldoximes or chloroximes using oxidizing agents such as N-chlorosuccinimide or hydroxy(tosyloxy)iodobenzene (HTIB).
    • Reaction with naphthyl-substituted alkynes under copper(I) catalysis or metal-free conditions.
    • The reaction proceeds under mild conditions, often at room temperature or slightly elevated temperatures.
  • Advantages:

    • High regioselectivity and yields.
    • Environmentally benign variants use deep eutectic solvents or ionic liquids.
    • Metal-free protocols are available using bases like DBU or under acidic aqueous conditions.
  • Example:
    Kore et al. demonstrated the synthesis of chlorinated isoxazoles via chloroximes reacting with alkynes in the presence of triethylamine at room temperature, yielding various substituted isoxazoles including chloro derivatives.

Cycloisomerization of Acetylenic Oximes Using Gold Catalysts

Another method involves the cycloisomerization of acetylenic oximes catalyzed by gold(III) chloride (AuCl3), which selectively produces 3-, 5-, or 3,5-disubstituted isoxazoles under mild conditions.

  • This approach can be adapted for naphtho-fused isoxazoles by employing naphthyl acetylenic oximes.
  • It offers high yields and regioselectivity with simple reaction setups.

Halogenated Chalcone Cyclization Route

A specific example closely related to chlorinated isoxazoles involves the cyclization of halogenated chalcones with hydroxylamine hydrochloride under acidic conditions, followed by base treatment to induce ring closure.

  • Mechanism:

    • Hydroxylamine attacks the carbonyl group of the chalcone forming an oxime intermediate.
    • Subsequent intramolecular cyclization occurs via nucleophilic attack on the β-carbon bearing a good leaving group (e.g., bromine).
    • The elimination of the halogen and ring closure forms the isoxazole ring.
  • Application:

    • Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole from brominated chalcone was reported with 42% yield after purification.
    • This method can be extrapolated to naphtho-fused systems by using appropriately substituted naphtho-chalcone precursors.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Yield Range (%) References
1,3-Dipolar Cycloaddition Nitrile oxides (from aldoximes/chloroximes), alkynes, Cu(I) catalyst or base High regioselectivity, mild conditions, metal-free options Requires preparation of nitrile oxides 70-90
Cycloisomerization with AuCl3 Acetylenic oximes, AuCl3 catalyst Mild, selective, high yield Requires gold catalyst (cost) 75-85
Halogenated Chalcone Cyclization Halogenated chalcones, hydroxylamine hydrochloride, acid/base treatment Straightforward, uses accessible reagents Moderate yield, longer reaction time ~40-50

Chemical Reactions Analysis

Types of Reactions: 3-Chloronaphtho[2,3-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

3-Chloronaphtho[2,3-d]isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloronaphtho[2,3-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among related compounds include:

  • Fused ring systems: 3-Chloronaphtho[2,3-d]isoxazole’s naphthalene fusion contrasts with 17β-Hydroxy-androstano[2,3-d]isoxazole (steroid-fused, ) and 5-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-triazole-3-thione (benzoxazole-triazole hybrid, ).
  • Substituent effects : The chlorine at position 3 in the target compound differs from 3-(4-chlorophenyl)isoxazole (chlorine on phenyl at 4-position, ) and 3-(4-bromophenyl)isoxazole (bromine substituent, ).
Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Biological Activity (Enzyme Inhibition)
This compound Naphtho-fused isoxazole Cl at position 3 Inferred noncompetitive inhibition*
3-(4-Chlorophenyl)isoxazole Phenyl-isoxazole Cl at phenyl 4-position Noncompetitive GR inhibition
3-(4-Bromophenyl)isoxazole Phenyl-isoxazole Br at phenyl 4-position Competitive GST inhibition
17β-Hydroxy-androstano[2,3-d]isoxazole Steroid-fused isoxazole Hydroxy at 17β-position Research use (hormonal studies)
Benzoxazol-triazole-thione () Benzoxazole-triazole hybrid Cl at phenyl 3-position N/A (spectroscopic data available)

*Inferred based on structural similarity to 3-(4-chlorophenyl)isoxazole .

Spectroscopic and Physicochemical Properties

  • IR/NMR Data : The benzoxazol-triazole-thione compound () shows distinct C-Cl (726 cm⁻¹) and C=S (1275 cm⁻¹) peaks in IR, while its ¹H-NMR highlights aromatic protons (δ 6.76–8.01 ppm) . For chlorinated isoxazoles, the absence of sulfur may shift spectral signatures compared to thione-containing analogs.
  • Lipophilicity : The naphtho-fused system in this compound likely increases lipophilicity versus phenyl-substituted analogs, enhancing membrane permeability but reducing solubility.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Chloronaphtho[2,3-d]isoxazole?

  • Methodological Answer : Synthesis often involves halogenation or cyclization reactions under anhydrous conditions. For example, bromoacetyl bromide can react with naphthalene-derived intermediates in the presence of a base (e.g., triethylamine) to form the isoxazole ring . Reaction efficiency depends on controlling moisture, as hydrolysis of reagents like bromoacetyl bromide can reduce yields. Reflux duration (e.g., 4–6 hours) and stoichiometric ratios (e.g., 1:1 molar ratio of precursors) should be systematically tested using TLC or HPLC to monitor progress .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm ring substitution patterns and chlorine placement. For example, aromatic proton signals in the 7.0–8.5 ppm range indicate naphthalene integration .
  • HRMS : High-resolution mass spectrometry validates molecular weight and halogen isotopic patterns (e.g., chlorine’s 35^35Cl/37^37Cl split) .
  • XRD : Single-crystal X-ray diffraction resolves stereoelectronic effects, such as chlorine’s influence on ring planarity .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

  • Methodological Answer : Use inert atmospheres (N2_2/Ar) and anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis. For intermediates like bromoacetyl derivatives, storage at –20°C in sealed vials minimizes degradation . Quenching unreacted reagents (e.g., with aqueous NaHCO3_3) before work-up reduces side reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound derivatives?

  • Methodological Answer :

  • Variation of Substituents : Replace chlorine with other halogens (e.g., F, Br) or electron-withdrawing groups (NO2_2) to assess electronic effects on bioactivity. Compare binding affinities using molecular docking or SPR assays .
  • Core Modifications : Fuse additional rings (e.g., pyrimidine) or alter the isoxazole position (e.g., naphtho[1,2-d] vs. [2,3-d]) to study steric effects. A table of analogs (see below) can guide prioritization :
CompoundStructural FeatureBioactivity Trend
This compoundChlorine at 3-positionHigh enzyme inhibition
Naphtho[1,2-d]isoxazoleIsoxazole at 1,2-positionReduced solubility
4-ChloroisoxazoleChlorine on simpler scaffoldLower potency

Q. What mechanisms underlie contradictory biological activity data for this compound in different assays?

  • Methodological Answer : Contradictions may arise from:

  • Solubility Differences : Use DMSO vs. aqueous buffers can alter compound aggregation, affecting apparent IC50_{50} values. Validate with dynamic light scattering (DLS) .
  • Target Conformational Flexibility : Chlorine’s steric bulk may hinder binding to flexible active sites (e.g., kinases) but enhance rigid targets (e.g., GPCRs). Perform comparative MD simulations .
  • Metabolic Instability : Check for cytochrome P450-mediated degradation using liver microsome assays .

Q. How can multi-step syntheses of this compound derivatives be optimized for scalability?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Catalyst Screening : Test AuCl3_3 or Ru catalysts for regioselective cycloadditions, reducing byproducts .
  • Purification : Use flash chromatography with gradients (e.g., hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity products .

Q. What strategies address low yields in metal-free syntheses of this compound?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclizations .
  • Microwave Assistance : Shorten reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yields .
  • Additives : Use TEMPO or iodine to stabilize radicals in ring-closing steps .

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